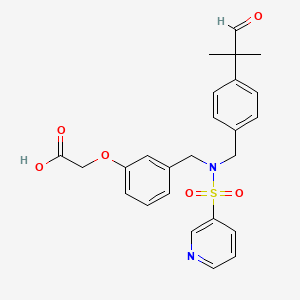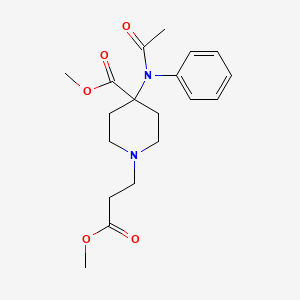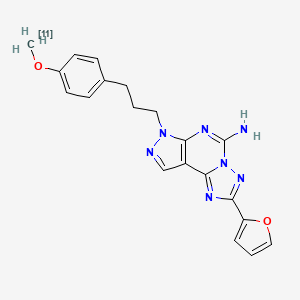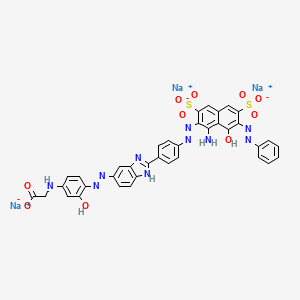
2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic derivative of 2’-deoxyadenosine, a nucleoside analog. This compound is characterized by the presence of benzylamino and methoxytrityl groups, which are introduced to enhance its chemical stability and biological activity. It is primarily used in research settings to study nucleoside analogs’ interactions and mechanisms in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of 2’-deoxyadenosine are protected using 4-methoxytrityl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups do not participate in subsequent reactions.
Introduction of the Benzylamino Group: The protected nucleoside is then reacted with benzylamine under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the benzylamino group.
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as column chromatography and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine in the presence of DCC.
Major Products
Oxidation: Oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the compound, often leading to the removal of protective groups.
Substitution: Substituted nucleoside analogs with modified benzylamino groups.
Aplicaciones Científicas De Investigación
2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs’ chemical properties and reactivity.
Biology: Investigated for its role in DNA synthesis and repair mechanisms.
Medicine: Explored for potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of nucleoside-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid synthesis. The benzylamino group enhances its binding affinity to enzymes involved in nucleic acid metabolism, while the methoxytrityl groups provide stability against enzymatic degradation. This compound targets key molecular pathways involved in DNA replication and repair, making it a valuable tool in studying these processes.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine: The parent compound, lacking the benzylamino and methoxytrityl modifications.
2’-Fluoro-2’-deoxyadenosine: A fluorinated analog with different chemical properties and biological activity.
2’-C-Methyl-2’-deoxyadenosine: Another modified nucleoside with a methyl group at the 2’ position.
Uniqueness
2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to its dual protective groups, which enhance its stability and biological activity. The benzylamino group provides additional binding interactions, while the methoxytrityl groups protect the nucleoside from enzymatic degradation, making it a valuable compound for research and potential therapeutic applications.
Propiedades
| 134934-71-7 | |
Fórmula molecular |
C57H52N6O5 |
Peso molecular |
901.1 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-4-(benzylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C57H52N6O5/c1-65-47-32-28-43(29-33-47)56(41-20-10-4-11-21-41,42-22-12-5-13-23-42)62-53-51-54(60-38-59-53)63(39-61-51)55-50(58-36-40-18-8-3-9-19-40)52(64)49(68-55)37-67-57(44-24-14-6-15-25-44,45-26-16-7-17-27-45)46-30-34-48(66-2)35-31-46/h3-35,38-39,49-50,52,55,58,64H,36-37H2,1-2H3,(H,59,60,62)/t49-,50-,52+,55-/m1/s1 |
Clave InChI |
AWNKCAVSWXGPAR-SCDAOGTMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NCC1=CC=CC=C1 |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








